molecular formula C26H29ClFN7O4 B301405 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Katalognummer B301405
Molekulargewicht: 558 g/mol
InChI-Schlüssel: VKTZQZZOIICBMB-MUFRIFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a chemical compound that has gained prominence in scientific research. It is commonly referred to as CFB-1134 and has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Wirkmechanismus

CFB-1134 inhibits the activity of PKC by binding to the enzyme's regulatory domain. PKC is activated by various signaling molecules, including diacylglycerol and calcium ions. CFB-1134 competes with these molecules for binding to the regulatory domain of PKC, thereby inhibiting its activity.
Biochemical and Physiological Effects
CFB-1134 has been found to have various biochemical and physiological effects. In vitro studies have shown that CFB-1134 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

CFB-1134 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. CFB-1134 has also been found to have potential applications in the treatment of cancer, making it a valuable compound for drug discovery.
One limitation of CFB-1134 is its limited solubility in aqueous solutions. This can make it difficult to use in certain lab experiments. Additionally, CFB-1134 has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Zukünftige Richtungen

There are several potential future directions for research on CFB-1134. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of CFB-1134. Additionally, further research is needed to determine the potential applications of CFB-1134 in the treatment of cancer and other diseases. Finally, more studies are needed to understand the in vivo effects of CFB-1134 and its potential side effects and toxicity.

Synthesemethoden

CFB-1134 is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl chloride to form the triazine derivative. Finally, the triazine derivative is reacted with 2-chloro-6-fluorobenzyl alcohol to form CFB-1134.

Wissenschaftliche Forschungsanwendungen

CFB-1134 has been found to have potential applications in various scientific fields. In biochemistry, it has been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. CFB-1134 has been found to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In pharmacology, CFB-1134 has been found to have potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CFB-1134 has also been found to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.

Eigenschaften

Produktname

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Molekularformel

C26H29ClFN7O4

Molekulargewicht

558 g/mol

IUPAC-Name

N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C26H29ClFN7O4/c1-36-22-6-5-18(15-23(22)39-17-19-20(27)3-2-4-21(19)28)16-29-33-24-30-25(34-7-11-37-12-8-34)32-26(31-24)35-9-13-38-14-10-35/h2-6,15-16H,7-14,17H2,1H3,(H,30,31,32,33)/b29-16+

InChI-Schlüssel

VKTZQZZOIICBMB-MUFRIFMGSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.